1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride

Vue d'ensemble

Description

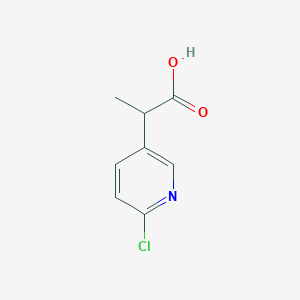

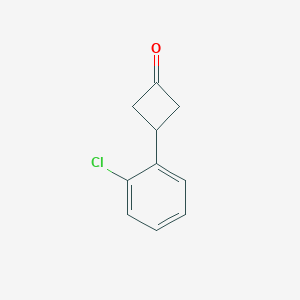

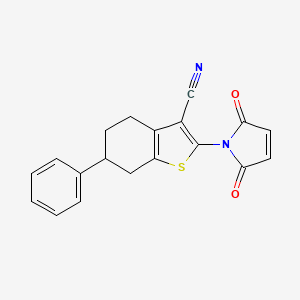

1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C11H12ClF3N2O2 and a molecular weight of 296.674 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11F3N2O2.ClH/c12-11(13,14)18-9-3-1-8(2-4-9)16-6-5-15-7-10(16)17;/h1-4,15H,5-7H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Chemical Derivatives and Metabolism

Arylpiperazine derivatives, including 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride, are clinically relevant, especially in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines. These metabolites have varied effects on serotonin receptors and other neurotransmitter receptors, although some remain largely unexplored despite their uncontrolled use. The extensive tissue distribution, including the brain, and the metabolism of these derivatives underline their potential in therapeutic applications and the importance of understanding their pharmacokinetics (Caccia, 2007).

Antimycobacterial Activity

Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold in medicinal chemistry highlights its importance in developing safer, selective, and cost-effective antimycobacterial agents. This review emphasizes the structural diversity of piperazine-based molecules and their potential in addressing tuberculosis, a global health issue (Girase et al., 2020).

Therapeutic Patents and Molecular Designs

Piperazine derivatives have been incorporated into various therapeutic uses, such as antipsychotics, antihistamines, and anticancer agents. The modification of the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. This review outlines the variety of molecular designs bearing the piperazine entity, showcasing its broad potential in pharmacology and the flexible nature of the scaffold in drug discovery (Rathi et al., 2016).

Pharmacophoric Groups and Receptor Binding

Arylcycloalkylamines, including phenyl piperidines and piperazines, act as pharmacophoric groups in several antipsychotic agents. The review of past studies shows that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors. This paper explores the roles of common pharmacophoric groups in the design and selectivity of agents targeting these receptors, underlining the critical role of structural components in medicinal chemistry (Sikazwe et al., 2009).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container to an approved waste disposal plant) .

Propriétés

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2.ClH/c12-11(13,14)18-9-3-1-8(2-4-9)16-6-5-15-7-10(16)17;/h1-4,15H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEVKJNOHPGMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695795 | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267659-71-2 | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic acid](/img/structure/B1452301.png)

![methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate](/img/structure/B1452306.png)

![Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B1452307.png)

![9-(4-Tert-butylphenyl)-3,6-bis[9-(4-methoxyphenyl)fluoren-9-yl]carbazole](/img/structure/B1452308.png)

![5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1452314.png)